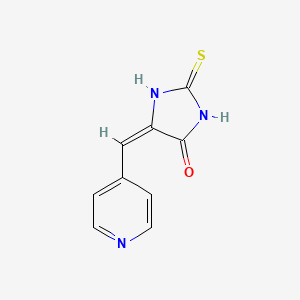
2-methylphenyl 3,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylphenyl 3,4-dichlorobenzoate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a methyl group and two chlorine atoms. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylphenyl 3,4-dichlorobenzoate typically involves the reaction of 2-methylphenol with 3,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylphenyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less oxidized species.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Methylphenyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-methylphenyl 3,4-dichlorobenzoate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Methylphenyl 3,4-dichlorobenzoate is similar to other benzoate derivatives, such as 2-methylphenyl 2,4-dichlorobenzoate and 2-methylphenyl 2-chlorobenzoate. its unique substitution pattern and reactivity distinguish it from these compounds. The presence of two chlorine atoms on the benzene ring enhances its reactivity and makes it a valuable compound in various applications.
Propriétés
IUPAC Name |
(2-methylphenyl) 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-4-2-3-5-13(9)18-14(17)10-6-7-11(15)12(16)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKWCRUOWXTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(6-ethyl-2-methyl-4-pyrimidinyl)-1-methyl-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5676695.png)
![2-(2-{1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)-N,N-dimethylethanamine](/img/structure/B5676705.png)
![1-(2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5676710.png)
![1-(1,5-Dihydrobenzo[e][1,3]dioxepin-3-yl)-N-(furan-2-ylmethyl)methanamine](/img/structure/B5676711.png)
![4-[4-(trifluoromethyl)benzyl]morpholine](/img/structure/B5676717.png)
![(3R*,4R*)-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-[3-(3-thienyl)propanoyl]-4-piperidinol](/img/structure/B5676718.png)
![2,2-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B5676723.png)
![7-methyl-2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5676728.png)
![N-[(3S,4S)-1-ethyl-4-methoxypyrrolidin-3-yl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5676733.png)

![1,3-dimethyl-N-[3-(methylthio)propyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5676740.png)

![1-[5-methoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone](/img/structure/B5676757.png)
![1-(4-Methylpiperazin-1-yl)-3-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]propan-1-one](/img/structure/B5676778.png)
